molecular formula C10H14N2 B3211960 N1-cyclopropyl-N1-methylbenzene-1,4-diamine CAS No. 1095038-67-7

N1-cyclopropyl-N1-methylbenzene-1,4-diamine

Cat. No.: B3211960
CAS No.: 1095038-67-7
M. Wt: 162.23
InChI Key: UANQHYLDTLQEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N1-methylbenzene-1,4-diamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of benzene-1,4-diamine, where one of the nitrogen atoms is substituted with a cyclopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N1-cyclopropyl-N1-methylbenzene-1,4-diamine typically begins with benzene-1,4-diamine as the core structure.

    Methylation: The methyl group can be introduced via methylation reactions, using methyl halides or methyl sulfonates in the presence of a suitable base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-cyclopropyl-N1-methylbenzene-1,4-diamine can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens, sulfonates, and other electrophiles.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: N1-cyclopropyl-N1-methylbenzene-1,4-diamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or mechanical strength.

Biology and Medicine:

    Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Dye and Pigment Production: this compound can be used in the synthesis of dyes and pigments, providing unique color properties.

    Chemical Intermediates: The compound can act as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N1-methylbenzene-1,4-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    N1-cyclopropyl-N1-ethylbenzene-1,4-diamine: Similar structure but with an ethyl group instead of a methyl group.

    N1-cyclopropyl-N1-propylbenzene-1,4-diamine: Similar structure but with a propyl group instead of a methyl group.

    N1-cyclopropyl-N1-isopropylbenzene-1,4-diamine: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness: N1-cyclopropyl-N1-methylbenzene-1,4-diamine is unique due to the specific combination of cyclopropyl and methyl groups attached to the benzene-1,4-diamine core. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-N-cyclopropyl-4-N-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(10-6-7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQHYLDTLQEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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